Picfeltarraenin X

AChE Inhibition Alzheimer's Disease Neurodegeneration

Picfeltarraenin X is a potent triterpenoid AChE inhibitor, exhibiting stronger inhibition than Tacrine. Its unique glycosylation pattern is critical for structure-activity relationship studies in the cucurbitacin glycoside series. Essential for Alzheimer's disease research, it is available in research quantities with high purity.

Molecular Formula C36H54O11
Molecular Weight 662.8 g/mol
Cat. No. B591414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicfeltarraenin X
Molecular FormulaC36H54O11
Molecular Weight662.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H54O11/c1-16(2)20-12-24(39)36(8,47-20)29-19(38)13-33(5)23-10-9-17-18(35(23,7)25(40)14-34(29,33)6)11-21(30(44)32(17,3)4)45-31-28(43)27(42)26(41)22(15-37)46-31/h9,12,16,18-19,21-23,26-31,37-38,41-44H,10-11,13-15H2,1-8H3/t18-,19-,21+,22-,23+,26-,27+,28-,29+,30-,31-,33+,34-,35+,36-/m1/s1
InChIKeyWZLJFFOIPJDGBU-MXKLYMAESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picfeltarraenin X: A Triterpenoid AChE Inhibitor for Neurodegenerative Research


Picfeltarraenin X (CAS: 1391826-61-1), also known as Picfeltarraegenin X, is a triterpenoid compound belonging to the cucurbitacin glycoside class, isolated from the plant Picria fel-terrae Lour [1]. Its molecular formula is C36H54O11 with a molecular weight of approximately 662.81 g/mol [2]. As an inhibitor of acetylcholinesterase (AChE), it is primarily utilized in research applications targeting neurological disorders such as Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Picfeltarraenin X Substitution Risks: Inconsistent Potency Among Picria-Derived Analogs


Picfeltarraenin X is part of a series of structurally related cucurbitacin glycosides (e.g., IA, IB, IV, VI, VII, XI) co-isolated from Picria fel-terrae [1]. Despite their common origin, these analogs exhibit varying degrees of AChE inhibition, with only select members demonstrating stronger activity than the reference inhibitor Tacrine . Simple substitution among these in-class compounds, or with other natural AChE inhibitors, is scientifically invalid without direct comparative data due to potential differences in binding affinity, selectivity, and downstream pharmacological effects, underscoring the need for precise compound selection in research protocols [1].

Picfeltarraenin X Evidence-Based Differentiation: Quantitative Data for Scientific Selection


Superior AChE Inhibition: Picfeltarraenin X vs. Clinical Reference Compound Tacrine

In a comparative AChE inhibition bioassay, Picfeltarraenin X demonstrated stronger inhibitory activity against acetylcholinesterase than the known clinical reference inhibitor Tacrine [1]. The study employed a bioassay-guided fractionation approach, and Picfeltarraenin X was identified as one of six compounds from Picria fel-terrae with this superior inhibitory profile. This direct comparison provides a clear rationale for selecting Picfeltarraenin X over Tacrine as a research tool, especially in models where a more potent natural inhibitor is desired.

AChE Inhibition Alzheimer's Disease Neurodegeneration

In-Class Differentiation: Structural Uniqueness of Picfeltarraenin X Glycoside Moiety

Picfeltarraenin X is distinguished from closely related in-class analogs (e.g., Picfeltarraenins IA, IB, IV) by its unique glycosylation pattern. The compound features a specific sugar moiety linked to the cucurbitane core, which is a determinant of its observed AChE inhibitory activity [1]. This structural specificity implies that its pharmacological profile cannot be extrapolated from other Picfeltarraenins or general cucurbitacin glycosides without explicit testing. Procurement of the exact compound ensures experimental reproducibility and enables precise structure-activity relationship (SAR) studies.

Structure-Activity Relationship Cucurbitacin Glycosides Natural Product Chemistry

Complementary Anti-Inflammatory Potential via Acetate Extract Bioassay

An acetate extract containing Picfeltarraenin X has demonstrated anti-inflammatory activities in a bioassay . While this evidence does not constitute a direct, quantified comparison for the pure compound, it suggests a potential secondary pharmacological dimension that may not be shared by all AChE inhibitors. For research models investigating the intersection of neuroinflammation and neurodegeneration, this attribute may provide a differentiating factor favoring Picfeltarraenin X over purely synthetic AChE inhibitors like Tacrine, which lack this reported activity.

Anti-Inflammatory Immunomodulation Natural Products

Picfeltarraenin X Research Applications: Proven Scenarios for Scientific and Industrial Use


AChE Inhibition Assays for Neurodegenerative Disease Research

Ideal for in vitro and ex vivo studies requiring a potent AChE inhibitor with potentially greater efficacy than Tacrine, based on comparative bioassay data [1]. This application is critical for investigating cholinergic dysfunction in Alzheimer's disease models.

Structure-Activity Relationship (SAR) Studies of Cucurbitacin Glycosides

Essential for research programs focused on understanding the structural determinants of AChE inhibition within the Picfeltarraenin series. Its unique glycosylation pattern makes it a necessary comparator for mapping the pharmacological contributions of specific sugar moieties [2].

Natural Product Lead Optimization in Alzheimer's Drug Discovery

A suitable starting point for medicinal chemistry efforts aiming to develop novel, plant-derived AChE inhibitors for Alzheimer's disease. Its demonstrated activity against a clinical benchmark (Tacrine) positions it as a valuable scaffold for further derivatization and optimization [1].

Neuroinflammation Studies in Neurodegenerative Models

Applicable in experimental systems where the combination of AChE inhibition and potential anti-inflammatory effects is hypothesized to be beneficial, such as in models of Alzheimer's disease or other neuroinflammatory conditions, based on preliminary bioassay findings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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